N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

Description

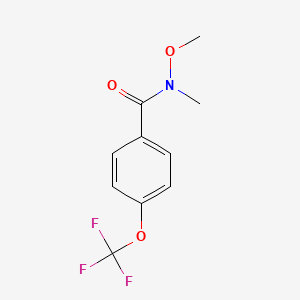

Chemical Structure and Properties: N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide (C₁₀H₁₀F₃NO₂) is a benzamide derivative featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the benzene ring. The nitrogen atom is substituted with methoxy (-OCH₃) and methyl (-CH₃) groups, distinguishing it from other benzamides. Its molecular structure is defined by the SMILES string CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC and InChIKey YFDOMHRDNWBTMU-UHFFFAOYSA-N .

For example, N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (a structural analog) was synthesized from 4-trifluoromethylbenzoic acid using standard acylation procedures with a 95% yield . Similar protocols likely apply, substituting 4-(trifluoromethoxy)benzoic acid as the starting material.

Fluorinated benzamides are often explored for their bioactivity, solubility, and metabolic stability.

Properties

IUPAC Name |

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-3-5-8(6-4-7)17-10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYQAVXEGGXXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648793 | |

| Record name | N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897656-36-9 | |

| Record name | N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure enhances binding affinity to biological targets, making it suitable for drug design and development .

Case Study: Anti-HBV Activity

Research has shown that derivatives of benzamide exhibit antiviral properties against Hepatitis B virus (HBV). A study on a related compound demonstrated its ability to inhibit HBV replication by increasing intracellular levels of APOBEC3G, a cellular protein that interferes with viral replication . This suggests that this compound and its derivatives may have potential as antiviral agents.

Agricultural Chemistry

Formulation of Agrochemicals

The compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its chemical stability and effectiveness contribute to improved crop yield and pest management strategies .

Material Science

Development of Advanced Materials

this compound is explored for its potential in creating advanced materials, particularly polymers with enhanced thermal and chemical resistance. The trifluoromethoxy group imparts unique properties that can improve the performance of materials in various applications .

Organic Synthesis

Reagent in Chemical Reactions

This compound acts as a reagent in organic synthesis, allowing chemists to create complex molecules efficiently. It can undergo various reactions such as oxidation, reduction, and substitution, making it versatile for laboratory applications.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amide to carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Converts amide group to amine | Lithium aluminum hydride, sodium borohydride |

| Substitution | Trifluoromethoxy group participates in nucleophilic substitution | Sodium methoxide |

Environmental Studies

Chemical Behavior and Safety Assessment

The compound is studied for its environmental behavior and degradation pathways, aiding in the assessment of its safety and potential impact on ecosystems. Understanding how it interacts with various environmental factors is crucial for regulatory compliance and environmental protection .

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-methyl-2-(trifluoromethyl)benzamide | Fluorine at 4-position | Moderate enzyme inhibition |

| N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | Trifluoromethyl at 3-position | Reduced anti-inflammatory effect |

| N,N-Dimethyl-3-(trifluoromethyl)benzamide | Dimethyl substitution instead of methoxy | Increased lipophilicity; altered activity |

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities among selected benzamide derivatives:

Key Observations :

- Substituent Effects :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group is less electron-withdrawing than -CF₃, which may reduce reactivity in electrophilic substitution reactions but enhance solubility due to its polar nature .

- N-Substituents : Methoxy-methyl groups (-OCH₃/-CH₃) improve solubility (e.g., liquid state in ) compared to bulky aryl groups (e.g., p-tolyl in Compound 16), which increase lipophilicity but may hinder dissolution .

Key Observations :

- The methoxy-methyl group on nitrogen in the target compound may reduce mutagenicity compared to anomeric amides (e.g., Compound 3 in showed mutagenicity comparable to benzyl chloride) .

- Aryl vs. Alkyl N-Substituents : Aryl groups (e.g., p-tolyl in Compound 16) enhance target binding in parasitic studies but may increase toxicity .

Key Observations :

- Synthetic Accessibility : Trifluoromethoxy groups may require specialized reagents (e.g., trifluoromethylation agents) compared to trifluoromethyl derivatives, which are more straightforward to synthesize .

- Thermal Behavior : Crystalline derivatives like 4MNMNPB exhibit higher thermal stability, whereas liquid forms (e.g., the target compound) prioritize solubility over robustness .

Biological Activity

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and biological activity. This modification can improve the compound's interaction with biological targets, making it a candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | C10H10F3N1O2 |

| CAS Number | 897656-36-9 |

| Solubility | Lipophilic; interacts well with hydrophobic regions of proteins |

The mechanism of action for this compound involves its interaction with specific enzymes and proteins within biological systems. The trifluoromethoxy group enhances the compound's binding affinity, allowing it to modulate the activity of target biomolecules effectively. Research indicates that it may inhibit certain enzyme activities pivotal in inflammatory pathways, suggesting potential applications as an anti-inflammatory agent.

Biological Activities

- Anti-inflammatory Effects : Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been observed to inhibit the activity of enzymes involved in inflammatory pathways, which may lead to therapeutic benefits in conditions characterized by inflammation .

- Enzyme Inhibition : The compound has been used in studies focusing on enzyme inhibition. Its structural characteristics allow it to interact with various enzymes, potentially leading to the development of new therapeutic agents targeting specific diseases .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. Research involving structural modifications has indicated that certain analogs can inhibit cancer cell proliferation, although further studies are needed to fully elucidate these effects .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory potential of this compound, researchers found that the compound significantly reduced inflammation markers in vitro. The study utilized various assays to measure cytokine levels and enzyme activities related to inflammation, demonstrating a clear dose-dependent response.

Case Study 2: Anticancer Activity

Another study focused on synthesizing new derivatives based on the this compound backbone. These derivatives were evaluated for their anticancer properties against various cancer cell lines. Results indicated that some compounds displayed substantial cytotoxic effects, suggesting potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-methyl-2-(trifluoromethyl)benzamide | Fluorine at 4-position | Moderate enzyme inhibition |

| N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide | Trifluoromethyl at 3-position | Reduced anti-inflammatory effect |

| N,N-Dimethyl-3-(trifluoromethyl)benzamide | Dimethyl substitution instead of methoxy | Increased lipophilicity; altered activity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide under inert conditions?

- Methodology : Use a Schlenk line or argon-purged glassware to prevent moisture and oxygen interference. Add trifluoromethoxybenzoyl chloride dropwise to a stirred suspension of O-benzyl hydroxylamine hydrochloride and potassium carbonate in dichloromethane at 0°C . Post-reaction, remove solvents via rotary evaporation and purify via vacuum filtration with diethyl ether washes to isolate the product (89% yield) .

- Hazard Mitigation : Conduct a pre-reaction risk assessment for intermediates (e.g., sodium pivalate) and use personal protective equipment (PPE) due to mutagenicity risks .

Q. How can I characterize the purity and structure of this compound?

- Analytical Workflow :

- NMR : Use and NMR in DMSO- to confirm substituent integration (e.g., trifluoromethoxy group at δ ~121 ppm in ) .

- Elemental Analysis : Validate purity via %C, %H, and %N matching calculated values (e.g., 59.79% C, 3.58% H, 4.98% N) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 418.37 for related benzamides) .

Q. What are common pitfalls in purifying thermally sensitive intermediates?

- Protocol : Avoid prolonged storage of intermediates like N-(acyloxy)benzamides. Use cold diethyl ether for rapid crystallization and dry under vacuum at ≤40°C . Monitor decomposition via DSC (decomposition onset ~70°C) .

Advanced Research Questions

Q. How do electronic effects (e.g., trifluoromethoxy groups) influence the reactivity of anomeric amides?

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group reduces resonance stabilization of the amide bond, favoring sp hybridization at nitrogen. This increases susceptibility to nucleophilic attack at the acyloxy group, as shown in SN2 substitution studies .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methoxy vs. 4-CFO substituents) using kinetic profiling via NMR .

Q. How can contradictory mutagenicity data (e.g., Ames test results) be resolved for this compound class?

- Risk Assessment : Conduct Ames II testing with TA98 and TA100 strains under metabolic activation (S9 mix). For N-methoxy-N-methyl derivatives, mutagenicity is often lower than other anomeric amides (e.g., 10–20% revertant colonies vs. controls) but still requires handling in fume hoods with PPE .

- Mitigation : Use closed-system reactors for scale-up and avoid prolonged skin contact .

Q. What computational tools are optimal for analyzing the crystal structure of this compound?

- Crystallography Workflow :

- Data Collection : Use SHELX-97 for small-molecule refinement and OLEX2 for structure solution .

- Validation : Check for twinning or disorder using PLATON; refine thermal parameters with SHELXL .

- Visualization : Generate ORTEP diagrams with WinGX to confirm pyramidalization at nitrogen (bond angles ~107°) .

Q. How does the compound’s stability under light/heat impact its application in medicinal chemistry?

- Degradation Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.